molecular formula C7H6F3NO B13949843 3-((Trifluoromethyl)amino)phenol

3-((Trifluoromethyl)amino)phenol

Cat. No.: B13949843
M. Wt: 177.12 g/mol
InChI Key: PTEURAOTPCPTBR-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)amino)phenol is an organic compound that features a trifluoromethyl group attached to an amino group, which is further bonded to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)amino)phenol typically involves the introduction of a trifluoromethyl group into an aromatic ring. One common method is the trifluoromethylation of aniline derivatives. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium fluoride (KF) under specific conditions . Another method involves the use of trifluoromethyl iodide (CF3I) in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-((Trifluoromethyl)amino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Similar structure but lacks the amino group.

    4-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.

    3-(Trifluoromethyl)aniline: Similar structure but lacks the phenol group.

Uniqueness

3-((Trifluoromethyl)amino)phenol is unique due to the presence of both the trifluoromethyl and amino groups on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

3-(trifluoromethylamino)phenol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,11-12H

InChI Key

PTEURAOTPCPTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(F)(F)F

Origin of Product

United States

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